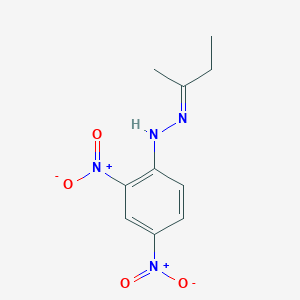

2-Butanone 2,4-Dinitrophenylhydrazone

Descripción general

Descripción

2-Butanone 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H12N4O4 and a molecular weight of 252.23 g/mol . It is a derivative of 2-butanone and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry for the detection and quantification of carbonyl compounds, such as aldehydes and ketones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Butanone 2,4-Dinitrophenylhydrazone involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl group of 2-butanone, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are common practices in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butanone 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is stable under neutral conditions but can decompose in the presence of strong acids or bases .

Common Reagents and Conditions:

Acid Catalysts: Phosphoric acid is commonly used to catalyze the reaction between 2-butanone and 2,4-dinitrophenylhydrazine.

Solvents: Methanol and sulfuric acid are used in the preparation of Brady’s reagent.

Major Products: The major product of the reaction between 2-butanone and 2,4-dinitrophenylhydrazine is this compound. Under acidic conditions, the compound can decompose back into its starting materials .

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Detection of Carbonyl Compounds:

- Formation of Hydrazones: The primary application of 2-butanone 2,4-dinitrophenylhydrazone lies in its ability to react with carbonyl compounds to form stable hydrazone derivatives. This reaction is crucial for the identification and quantification of ketones and aldehydes in various samples.

- Chromatographic Techniques: The hydrazone derivative can be analyzed using high-performance liquid chromatography (HPLC), which allows for sensitive detection of carbonyl compounds in complex mixtures. Studies have demonstrated its effectiveness in analyzing mainstream smoke from heat-not-burn tobacco products, showing similar behaviors to other dinitrophenylhydrazones .

Case Study: HPLC Analysis

- Researchers prepared solutions containing various carbonyls and analyzed them using HPLC. The formation of hydrazones facilitated the detection of these compounds at different concentrations, showcasing the utility of this compound in environmental monitoring and food safety assessments .

Biological Research Applications

Enzyme Mechanism Studies:

- Role in Biochemical Assays: In biological contexts, this compound is utilized in studying enzyme mechanisms. Its ability to form hydrazones with biological molecules aids in the detection and analysis of various substrates involved in enzymatic reactions.

Diagnostic Assays:

- Detection of Biomolecules: The compound's reactivity with carbonyl groups makes it useful for developing diagnostic assays that detect specific biomolecules, enhancing the understanding of metabolic pathways and disease mechanisms.

Industrial Applications

Pharmaceutical Synthesis:

- Intermediate in Drug Development: In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various drugs. Its versatility allows for modifications that lead to the production of complex pharmaceutical compounds.

Chemical Manufacturing:

Mecanismo De Acción

The mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The hydrazine group of 2,4-dinitrophenylhydrazine adds to the carbonyl group of 2-butanone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction is catalyzed by acids, which facilitate the addition of the hydrazine group to the carbonyl carbon .

Comparación Con Compuestos Similares

- 2-Pentanone 2,4-Dinitrophenylhydrazone

- 2-Hexanone 2,4-Dinitrophenylhydrazone

- Cyclohexanone 2,4-Dinitrophenylhydrazone

Comparison: 2-Butanone 2,4-Dinitrophenylhydrazone is unique due to its specific reactivity with 2-butanone. While similar compounds, such as 2-pentanone 2,4-dinitrophenylhydrazone and 2-hexanone 2,4-dinitrophenylhydrazone, also form hydrazone derivatives, they differ in their equilibrium constants and stability under acidic conditions . The equilibrium constants for these compounds are generally lower than that of this compound, indicating differences in their reactivity and stability .

Actividad Biológica

2-Butanone 2,4-dinitrophenylhydrazone (2-Butanone-DNPH) is a derivative formed from the reaction of 2-butanone with 2,4-dinitrophenylhydrazine (DNPH). This compound is significant in analytical chemistry for the identification and quantification of carbonyl compounds. The biological activity of 2-Butanone-DNPH is of interest due to its potential effects on human health and environmental implications.

2-Butanone-DNPH is characterized by its hydrazone functional group, which plays a crucial role in its reactivity. The compound typically appears as a yellow crystalline solid and can be synthesized through condensation reactions. Its melting point and stability are essential for its application in various analytical methods, particularly in gas chromatography.

Toxicological Studies

Research indicates that 2-Butanone-DNPH exhibits varying degrees of toxicity depending on concentration and exposure duration. Studies have shown that it can induce cytotoxic effects in cell cultures, primarily due to oxidative stress mechanisms. The compound's interaction with cellular components can lead to increased reactive oxygen species (ROS) production, resulting in cell damage or apoptosis .

Case Studies

- Cell Culture Experiments : In vitro studies demonstrated that exposure to 2-Butanone-DNPH at concentrations above 100 µM resulted in significant cell viability reduction in human lung fibroblasts. The mechanism was attributed to ROS generation leading to mitochondrial dysfunction .

- Animal Models : In vivo studies on rodents indicated that prolonged exposure to 2-Butanone-DNPH through inhalation resulted in respiratory distress and histopathological changes in lung tissues. These findings suggest potential risks associated with occupational exposure .

Analytical Applications

The biological activity of 2-Butanone-DNPH extends to its use as a reagent in analytical chemistry. It is employed for the derivatization of aldehydes and ketones, facilitating their detection and quantification in complex matrices such as environmental samples and biological fluids.

Table 1: Comparison of Biological Effects

| Study Type | Concentration (µM) | Observed Effect | Mechanism |

|---|---|---|---|

| In Vitro (Cell Line) | 100 | Reduced cell viability | ROS generation |

| In Vivo (Rodents) | Varies | Respiratory distress | Histopathological changes |

| Analytical Method | N/A | Derivatization of carbonyls | Formation of stable derivatives |

The biological activity of 2-Butanone-DNPH can be attributed to its ability to form stable hydrazones with carbonyl compounds, which may lead to altered metabolic pathways. The compound's interaction with biomolecules can disrupt normal cellular functions, contributing to its cytotoxic effects.

Propiedades

Número CAS |

958-60-1 |

|---|---|

Fórmula molecular |

C10H12N4O4 |

Peso molecular |

252.23 g/mol |

Nombre IUPAC |

N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7- |

Clave InChI |

WPWSANGSIWAACK-XFFZJAGNSA-N |

SMILES |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

SMILES isomérico |

CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |

SMILES canónico |

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |

Key on ui other cas no. |

958-60-1 |

Pictogramas |

Irritant |

Sinónimos |

2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of both E and Z isomers of 2-butanone 2,4-dinitrophenylhydrazone a concern in analyzing HNB tobacco products?

A: The analysis of carbonyl compounds in HNB tobacco products often employs the derivatization of these compounds with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazone derivatives. These derivatives, including this compound, can exist as both E and Z isomers. [, ] The presence of both isomers introduces analytical challenges as their ratio can change depending on factors like the presence of acid or water. [, ] This variability can lead to inaccurate quantification of the original carbonyl compounds in the HNB smoke. [, ]

Q2: How does the addition of phosphoric acid impact the analysis of this compound in HNB tobacco smoke analysis?

A: While the presence of acid can alter the E/Z isomer ratio of this compound, controlled addition of phosphoric acid proves beneficial in HPLC analysis. [] Adding phosphoric acid to both the sample and standard reference solution (to achieve a 0.02–1.0% acid concentration) helps stabilize the isomer ratio, ensuring consistent and accurate quantification of the derivative. [] This practice is crucial for reliable measurements of carbonyl compounds like 2-butanone in HNB products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.